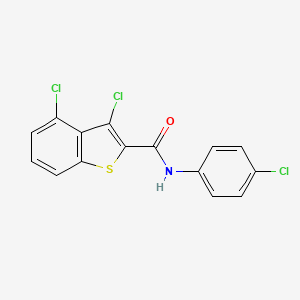![molecular formula C26H19BrO5 B11126388 2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one](/img/structure/B11126388.png)
2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one is a complex organic compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by its unique structure, which includes a benzo[b]furan core, a methoxyphenyl group, and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one typically involves multiple steps, including the formation of the benzo[b]furan core, the introduction of the methoxyphenyl and bromophenyl groups, and the final coupling reactions. Common synthetic routes may involve:
Formation of the Benzo[b]furan Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve the use of methoxybenzaldehyde derivatives and appropriate coupling reagents.
Introduction of the Bromophenyl Group: This step may involve the use of bromobenzene derivatives and appropriate coupling reagents.
Final Coupling Reactions: The final product is obtained through coupling reactions that link the various functional groups together under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: A related compound with a similar methoxyphenyl group.
(2E)-3-(3-Methoxyphenyl)-2-propenenitrile: Another compound with a methoxyphenyl group but different functional groups.
(2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: A compound with structural similarities but different substituents.
Uniqueness
2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C26H19BrO5 |
|---|---|
Poids moléculaire |
491.3 g/mol |
Nom IUPAC |
(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H19BrO5/c1-30-23-7-3-2-5-18(23)6-4-8-24-26(29)21-14-13-20(15-25(21)32-24)31-16-22(28)17-9-11-19(27)12-10-17/h2-15H,16H2,1H3/b6-4+,24-8- |
Clé InChI |
AWKGEIVJHAKAPW-JEVXNXMJSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br |
SMILES canonique |
COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126308.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide](/img/structure/B11126317.png)
![2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B11126319.png)
![2-(4-Tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11126327.png)
![N-(2-ethoxyphenyl)-2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11126331.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11126334.png)
![(3Z)-1-ethyl-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11126346.png)
![7-Chloro-1-(4-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126357.png)
![Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11126362.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11126364.png)
![N-(3,4-dimethylphenyl)-2-{1-[(3-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11126372.png)
![2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126382.png)
![N-{2-ethoxy-5-[(4-methoxybenzyl)sulfamoyl]phenyl}acetamide](/img/structure/B11126387.png)
